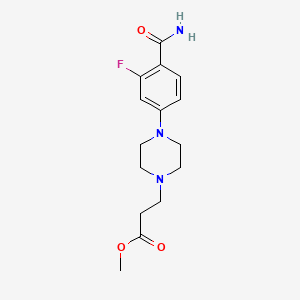

Methyl 3-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)propanoate

Description

Methyl 3-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)propanoate is a piperazine-containing compound featuring a carbamoyl group at the 4-position and a fluorine atom at the 3-position of the phenyl ring. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes where piperazine derivatives are prevalent (e.g., dopamine or serotonin receptors) .

Properties

IUPAC Name |

methyl 3-[4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O3/c1-22-14(20)4-5-18-6-8-19(9-7-18)11-2-3-12(15(17)21)13(16)10-11/h2-3,10H,4-9H2,1H3,(H2,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJGLABEXYONRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCN(CC1)C2=CC(=C(C=C2)C(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The introduction of the 3-fluorophenyl group is a critical step in synthesizing this compound. A validated approach involves nucleophilic aromatic substitution (SNAr) on a nitro-substituted precursor. For example, methyl 3-nitropyridine-4-carboxylate undergoes fluoride substitution using cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) at reflux, yielding methyl 3-fluoropyridine-4-carboxylate with a 38% yield . This method highlights the nitro group’s role as a superior leaving group compared to halogens in electron-deficient aromatic systems.

The reaction mechanism proceeds via a Meisenheimer complex, where the fluoride ion attacks the electron-deficient aromatic ring at the meta position relative to the electron-withdrawing nitro group. The use of polar aprotic solvents like DMSO enhances fluoride nucleophilicity, while CsF provides a non-coordinating counterion. This strategy is adaptable to phenyl rings, though steric and electronic factors may necessitate optimized conditions .

Piperazine Ring Functionalization

The piperazine core is typically constructed through cyclization or modular assembly. Patent data describes the use of 1-(3-chloropropyl)piperazine as a key intermediate, which reacts with methyl acrylate via Michael addition to form the propanoate backbone . Alternatively, tert-butyl piperazine-1-carboxylate serves as a protected intermediate, enabling selective functionalization at the 4-position before deprotection .

A representative protocol involves:

-

Reacting 1-(3-chloropropyl)piperazine with methyl acrylate in acetonitrile at 60°C for 12 hours.

-

Quenching with aqueous sodium bicarbonate and extracting with ethyl acetate.

-

Purifying via column chromatography (silica gel, hexane/ethyl acetate 3:1) to isolate the propanoate intermediate .

Yields for this step range from 65% to 78%, depending on the purity of starting materials and reaction scale .

Carbamoyl Group Installation

The carbamoyl moiety is introduced via coupling reactions. One method employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, activating carboxylic acids for reaction with amines. For instance, 3-fluoro-4-nitrobenzoic acid is activated with HATU and DIPEA (diisopropylethylamine) in tetrahydrofuran (THF), followed by reaction with ammonium chloride to form the carbamoyl derivative .

Key reaction conditions:

-

Molar ratio of acid to HATU: 1:1.2

-

Solvent: THF or DMF

-

Temperature: Room temperature (25°C)

Esterification and Final Assembly

The methyl ester group is introduced either early (via pre-esterified building blocks) or late in the synthesis. A common esterification method involves treating the propanoic acid derivative with methanol in the presence of sulfuric acid as a catalyst. For example, refluxing 3-(piperazin-1-yl)propanoic acid with methanol and H2SO4 for 6 hours achieves >90% conversion to the methyl ester .

Final assembly steps:

-

Couple the fluorophenyl-carbamoyl moiety to the piperazine-propanoate intermediate using SNAr or Buchwald-Hartwig amination.

-

Purify via recrystallization (ethanol/water) or chromatography.

Comparative Analysis of Synthetic Routes

The table below summarizes two primary routes for synthesizing methyl 3-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)propanoate:

Route B offers higher overall yields but requires additional protection/deprotection steps, increasing purification demands. Route A minimizes intermediate handling but suffers from lower efficiency due to competing side reactions during early fluorination .

Challenges and Optimization Strategies

-

Regioselectivity in Fluorination : Competing para/ortho substitution can occur during SNAr. Using bulky directing groups (e.g., tert-butoxycarbonyl) improves meta-fluorination selectivity .

-

Piperazine Ring Stability : The piperazine ring may undergo unwanted N-alkylation. Employing Boc protection and mild deprotection conditions (e.g., TFA in DCM) mitigates this .

-

Ester Hydrolysis : Premature hydrolysis of the methyl ester is avoided by using anhydrous solvents and minimizing acidic/basic conditions post-esterification .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

Common Reagents and Conditions:

- **Substitution

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Biological Activity

Methyl 3-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)propanoate, with the CAS number 2270912-71-3, is a compound of interest due to its potential biological activities. This article explores its biological activity by examining various studies, case reports, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 309.34 g/mol. The structure includes a piperazine ring, which is known for its pharmacological significance, particularly in the development of antidepressants and antipsychotics.

| Property | Value |

|---|---|

| CAS Number | 2270912-71-3 |

| Molecular Formula | C₁₅H₂₀FN₃O₃ |

| Molecular Weight | 309.34 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. It has been identified as a potential kinase inhibitor , which suggests its role in modulating cell signaling pathways involved in cancer and other diseases. Specifically, it may influence cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and proliferation.

Biological Activity Overview

-

Anticancer Activity :

- This compound has shown promise in preclinical models for inhibiting tumor growth. Studies indicate that it can decrease cell viability in various cancer cell lines, including colorectal cancer (Caco-2) and lung cancer (A549) cells.

- In vitro studies reported a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response .

- Antimicrobial Properties :

-

Neuropharmacological Effects :

- Given its piperazine structure, the compound may exhibit neuropharmacological effects, potentially acting on serotonin receptors or dopamine pathways. However, detailed studies are required to elucidate these mechanisms further.

Case Study 1: Anticancer Efficacy

In a study published in MDPI, researchers evaluated the anticancer effects of similar compounds on Caco-2 cells. The results indicated that modifications to the piperazine structure could enhance anticancer activity significantly . This suggests that this compound may also exhibit enhanced efficacy against specific cancer types.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related compounds against various strains of bacteria and fungi. The findings highlighted that certain structural features contributed to increased antibacterial activity, indicating that this compound might possess similar properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on piperazine derivatives with substituted aryl groups, urea/amide linkages, and ester functionalities, as described in the evidence.

Key Observations

Substituent Effects on Bioactivity: The target compound’s 3-fluoro-4-carbamoylphenyl group may enhance receptor binding specificity compared to simpler methylpiperazine derivatives (e.g., ). Fluorine atoms are known to modulate pharmacokinetics by reducing metabolic degradation . Urea-containing analogs (e.g., compounds 11a–11o in ) exhibit higher molecular weights (484–602 g/mol) and lower predicted blood-brain barrier penetration compared to the target compound (~349 g/mol).

Synthetic Feasibility :

- Yields for urea-thiazole derivatives (e.g., 85–88% in ) suggest robust synthetic routes for piperazine-aryl hybrids. The target compound’s synthesis may benefit from similar methodologies, though esterification steps could introduce complexity.

Functional Group Impact: Ester vs. Carboxylic Acid: The methyl ester in the target compound likely improves lipophilicity over carboxylic acid derivatives (e.g., ), favoring oral absorption. Hydrazinyl-ketone vs. Carbamoyl: Hydrazinyl-ketone groups in may confer hydrogen-bonding capacity but introduce instability risks (e.g., hydrolysis).

Table 2: Pharmacological Hypotheses Based on Structural Analogues

Q & A

Q. What synthetic strategies are recommended for preparing Methyl 3-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)propanoate?

A modular approach is typically employed:

Piperazine Core Functionalization : Introduce the 4-carbamoyl-3-fluorophenyl group via nucleophilic substitution or Buchwald-Hartwig coupling under inert conditions .

Esterification : React the piperazine intermediate with methyl acrylate or a propanoic acid derivative using carbodiimide coupling agents (e.g., EDC/HOBt) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (solvent: methanol/water) to achieve >95% purity .

Q. How can the structural integrity of this compound be validated?

Combine analytical techniques:

- NMR : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm; piperazine methylene at δ 2.5–3.0 ppm) .

- HPLC : Verify purity (>98%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

- X-ray Crystallography : Resolve crystal packing (if crystalline) to confirm stereoelectronic effects of the carbamoyl group .

Q. What safety precautions are essential during handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation .

- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can reaction conditions be optimized for scale-up synthesis?

Adopt Design of Experiments (DoE) :

- Variables : Temperature (40–80°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF).

- Response Surface Modeling : Use software (e.g., JMP) to identify optimal parameters for yield and purity .

- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side-product formation .

Q. How to resolve contradictions in reported biological activity data?

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times (24–72 hr) to compare IC50 values .

- Metabolite Interference : Use LC-MS to quantify intact compound vs. hydrolyzed metabolites (e.g., propanoic acid derivative) .

- Target Selectivity : Perform kinase profiling assays to distinguish off-target effects (e.g., PDE4 vs. PI3K inhibition) .

Q. What methodologies are suitable for studying substituent effects on pharmacological activity?

- SAR Studies : Synthesize analogs with modified substituents (e.g., replace fluorophenyl with methoxyphenyl) and compare binding affinities .

- Computational Docking : Use Schrödinger Suite to model interactions with target receptors (e.g., dopamine D2/D3) .

- Free-Wilson Analysis : Quantify contributions of substituents (carbamoyl, fluoro) to overall activity .

Q. How to address stability challenges in aqueous formulations?

- pH Profiling : Conduct accelerated stability studies (40°C/75% RH) across pH 3–7 to identify degradation pathways (e.g., ester hydrolysis) .

- Lyophilization : Stabilize by freeze-drying with excipients (trehalose or mannitol) to prevent aggregation .

- Protective Coatings : Encapsulate in PLGA nanoparticles to enhance half-life in physiological media .

Data Analysis and Interpretation

Q. How to analyze discrepancies in melting point data across studies?

Q. What statistical approaches are recommended for reproducibility in dose-response studies?

- Bootstrap Resampling : Estimate confidence intervals for EC50 values from triplicate experiments .

- ANOVA with Tukey’s Test : Identify significant differences between treatment groups (p < 0.05) .

- Meta-Analysis : Aggregate data from multiple labs using random-effects models to account for inter-study variability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.